molecular formula C12H11BrN2O2 B2493785 5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide CAS No. 1797243-95-8

5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide

Cat. No. B2493785
CAS RN: 1797243-95-8
M. Wt: 295.136
InChI Key: GRELVYQNLUEWRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, closely related to 5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide, involves several key steps, including bromination, amidation, and coupling reactions. A synthesis example involves the preparation of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, which includes steps like Heck coupling reaction and bis-O-acetoxyamidoxime formation followed by hydrogenation (Ismail & Boykin, 2004). Another relevant synthesis is for ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing a complex multi-step process including XRD and GC–MS analysis for structure determination (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including this compound, is often characterized using techniques such as FT-IR and NMR spectroscopy. For instance, the synthesis and characteristics of 5-bromo-nicotinonitrile as a precursor involve FT-IR and 1H NMR for structural characterization, showcasing the steps towards obtaining nicotinamide derivatives with similar bromo and furan functional groups (Chen Qi-fan, 2010).

Chemical Reactions and Properties

Nicotinamide derivatives undergo a variety of chemical reactions, including bromination and substitution with nucleophiles. The reactions often result in the formation of compounds with significant biological activity. A study discusses the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles, showcasing the versatility and reactivity of furan-containing nicotinamide derivatives (Maadadi et al., 2016).

Physical Properties Analysis

The physical properties of this compound and related compounds include solubility, melting point, and molecular weight. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions, although specific data on this compound is not detailed in the retrieved documents.

Chemical Properties Analysis

Chemical properties such as reactivity with other chemical agents, stability under different conditions, and the potential for various chemical transformations are essential for understanding the applications and handling of this compound. The synthesis and reaction with nucleophiles demonstrate the chemical versatility and potential for modification of nicotinamide derivatives (Maadadi et al., 2016).

Scientific Research Applications

Receptor Binding Studies

5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide and its derivatives have been investigated for their binding affinity to 5-HT3 and dopamine D2 receptors. Notably, derivatives like 5-bromo-2-methoxy-6-methylaminonicotinamide have shown potent affinities for both these receptors (Hirokawa et al., 1998).

Antiprotozoal Activity

Research has been conducted on the antiprotozoal activity of aza-analogues of furamidine, where compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine demonstrated significant in vitro and in vivo activity against Trypanosoma and P. falciparum (Ismail et al., 2003).

Synthesis of Deuterium-Labelled Compounds

The synthesis of deuterium-labelled 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine and its analogues has been a subject of study, indicating potential applications in labeling and tracking of chemical compounds in biological systems (Ismail & Boykin, 2004).

Catalytic Heteroarylation

Research into the use of methyl 5-bromo-2-furoate in palladium-catalysed direct heteroarylation has been conducted. This method prevents the formation of dimers or oligomers, allowing the synthesis of biheteroaryls in high yields (Fu et al., 2012).

Antibacterial Activity

Studies on compounds like 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) have revealed its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The compound's mechanism involves reactivity with thiol groups, causing direct damage to proteins (Allas et al., 2016).

properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-11-5-10(6-14-7-11)12(16)15-3-1-9-2-4-17-8-9/h2,4-8H,1,3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRELVYQNLUEWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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